molecular formula C16H22BrNO3 B062503 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol CAS No. 163209-96-9

1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol

Cat. No.: B062503
CAS No.: 163209-96-9
M. Wt: 356.25 g/mol
InChI Key: ZXVYIHCSSJUVBB-UHFFFAOYSA-N
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Description

1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol is an organic compound with the chemical formula C16H22BrNO2. It is a white crystalline solid, stable at room temperature. This compound is significant in organic synthesis, particularly in the synthesis of peptides, drugs, and natural products. It is often used as an intermediate in various chemical reactions due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzoic acid with 1-Boc-4-piperidine ethanol. The reaction conditions can be adjusted according to laboratory requirements to optimize yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction pathways but with enhanced efficiency and safety protocols. The compound is typically produced in bulk quantities and requires stringent quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: It can be reduced to form corresponding reduced products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted products .

Scientific Research Applications

1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the development of biochemical assays and as a building block for biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in drug discovery and development.

    Industry: The compound is employed in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a protective agent for amino groups during organic synthesis, preventing unwanted reactions. It can also participate in various chemical transformations, contributing to the formation of desired products through its reactivity and functional group compatibility .

Comparison with Similar Compounds

Uniqueness: 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol stands out due to its specific bromine substitution, which imparts unique reactivity and functional group compatibility. This makes it particularly valuable in synthetic chemistry for creating complex molecules with precision .

Properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVYIHCSSJUVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593289
Record name tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163209-96-9
Record name tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-bromo-4-iodobenzene (93.7 g, 331.21 mmol, 1.10 equiv) in tetrahydrofuran (800 mL) under nitrogen at −78° C. was added dropwise of a solution of butyllithium (150 mL, 2.43 M in THF, 1.05 equiv) during 30 min. The resulting solution was stirred for 2 h at −78° C. To this was then added a solution of tert-butyl 4-oxopiperidine-1-carboxylate (60 g, 301.13 mmol, 1.00 equiv) in tetrahydrofuran (800 mL) dropwise with stirring at −78° C. during 30 min. After stirring for 1 h at −78° C., reaction was carefully quenched with 350 mL of H2O. The resulting mixture was extracted with 2×400 mL of ethyl acetate and the combined organic layers were dried (Na2SO4) and concentrated under reduced pressure. The residue was purified using silica gel column chromatography with ethyl acetate/petroleum ether (1:200-1:10) as eluent to yield 91 g (85%) of the title compound as a yellow oil.
Quantity
93.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Yield
85%

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